N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-3-fluorobenzamide
Description
N-({5-[({[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-3-fluorobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 1,2,4-triazole moiety via a sulfanyl-methyl bridge, with a 3-fluorobenzamide substituent (Fig. 1). This structure integrates pharmacophores known for diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The ethylsulfanyl group at the thiadiazole ring and the fluorinated benzamide moiety are critical for modulating solubility and target binding, as observed in structurally analogous compounds .
Properties
IUPAC Name |
N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O2S3/c1-2-33-22-29-27-20(35-22)25-18(31)13-34-21-28-26-17(30(21)16-9-4-3-5-10-16)12-24-19(32)14-7-6-8-15(23)11-14/h3-11H,2,12-13H2,1H3,(H,24,32)(H,25,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOKRLRJDVXETF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(Ethylsulfanyl)-1,3,4-thiadiazole-2-carboxylic Acid
The 1,3,4-thiadiazole core is synthesized via cyclocondensation of thiosemicarbazide derivatives. As demonstrated in, hydrazinecarbodithioates react with carbonyl compounds under acidic conditions to form 1,3,4-thiadiazoles. For the target compound, ethyl thiol is introduced via nucleophilic substitution.
Procedure :
- Formation of Hydrazinecarbodithioate : React ethyl hydrazinecarbodithioate with carbon disulfide in alkaline ethanol (NaOH, 0–5°C, 2 h) to yield sodium 2-(ethylamino)-1,3,4-thiadiazole-5-thiolate.
- Alkylation : Treat the thiolate with ethyl iodide in DMF at 60°C for 6 h to install the ethylsulfanyl group.
- Oxidation to Carboxylic Acid : Oxidize the thiolate intermediate using H₂O₂/HCl to form 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-carboxylic acid.
Characterization :
- IR : Absence of S-H stretch (~2570 cm⁻¹), presence of C=O stretch at 1685 cm⁻¹.
- ¹H-NMR (DMSO-d₆) : δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.15 (q, J = 7.1 Hz, 2H, SCH₂), 13.1 (s, 1H, COOH).
Preparation of [5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoylmethyl Sulfanyl Intermediate
The carbamoylmethyl sulfanyl linker is introduced via a two-step sequence involving activation of the carboxylic acid and nucleophilic substitution.
Procedure :
- Acid Chloride Formation : React 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-carboxylic acid with thionyl chloride (SOCl₂, reflux, 3 h) to form the corresponding acid chloride.
- Amidation : Treat the acid chloride with 2-aminoethanethiol hydrochloride in dry dichloromethane (DCM) with triethylamine (TEA) at 0°C for 1 h to yield [5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoylmethyl sulfanyl.
Characterization :
- Mass Spectrometry : m/z 278.2 [M+H]⁺ (calculated for C₇H₁₁N₃O₂S₃: 277.3).
- ¹H-NMR (CDCl₃) : δ 1.39 (t, J = 7.0 Hz, 3H, CH₂CH₃), 3.21 (q, J = 7.0 Hz, 2H, SCH₂), 4.12 (s, 2H, CH₂S), 6.85 (s, 1H, NH).
Construction of 4-Phenyl-4H-1,2,4-triazole-3-ylmethyl Backbone
The 1,2,4-triazole ring is synthesized via cyclization of thiosemicarbazide derivatives, followed by N-alkylation.
Procedure :
- Thiosemicarbazide Formation : Condense phenyl isothiocyanate with methyl hydrazine in ethanol (reflux, 4 h) to form N-phenylthiosemicarbazide.
- Cyclization : React the thiosemicarbazide with acetic anhydride (80°C, 2 h) to yield 4-phenyl-1,2,4-triazole-3-thiol.
- Methylation : Alkylate the triazole thiol with methyl iodide in acetone (K₂CO₃, 50°C, 3 h) to form 3-(methylthio)-4-phenyl-4H-1,2,4-triazole.
Characterization :
- IR : 1595 cm⁻¹ (C=N stretch), 1492 cm⁻¹ (C=C aromatic).
- ¹H-NMR (DMSO-d₆) : δ 2.45 (s, 3H, SCH₃), 7.32–7.56 (m, 5H, Ph), 8.20 (s, 1H, triazole-H).
Coupling of Thiadiazole and Triazole Moieties
The sulfanyl linker connects the thiadiazole and triazole subunits via a nucleophilic aromatic substitution (SNAr) reaction.
Procedure :
- Deprotonation : Treat 3-(methylthio)-4-phenyl-4H-1,2,4-triazole with LDA (lithium diisopropylamide) in THF at -78°C for 30 min.
- SNAr Reaction : Add [5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoylmethyl sulfanyl chloride to the deprotonated triazole. Stir at -78°C → RT for 12 h.
Optimization :
- Temperature : Reactions below -50°C minimize side reactions.
- Yield : 68–72% after column chromatography (SiO₂, hexane/EtOAc 3:1).
Characterization :
Introduction of 3-Fluorobenzamide Group
The final step involves amide coupling between the triazole-methylamine intermediate and 3-fluorobenzoic acid.
Procedure :
- Amine Generation : Reduce the methylthio group in the triazole intermediate with Raney nickel (H₂, 60 psi, EtOH, 6 h) to form 3-(aminomethyl)-4-phenyl-4H-1,2,4-triazole.
- Schotten-Baumann Reaction : React the amine with 3-fluorobenzoyl chloride in dichloromethane/H₂O (0°C, 1 h) using TEA as a base.
Characterization :
Summary of Synthetic Route and Data
Analytical Validation and Purity Assessment
Critical quality attributes were verified using orthogonal methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-3-fluorobenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate access.
Modulating receptor activity: Acting as an agonist or antagonist at receptor sites.
Interfering with protein-protein interactions: Disrupting the interactions between proteins that are crucial for cellular functions.
Comparison with Similar Compounds
Structural Features
The compound shares structural homology with several 1,3,4-thiadiazole and 1,2,4-triazole derivatives. Key comparisons include:
Key Observations :
- The 3-fluorobenzamide group in the target compound enhances electronegativity and metabolic stability compared to nitro (e.g., ) or chlorophenyl (e.g., ) substituents.
- Ethylsulfanyl groups improve lipophilicity, as seen in and the target compound, whereas sulfamoyl (e.g., ) or trifluoromethyl (e.g., ) groups alter hydrogen-bonding capacity .
Pharmacological Profiles
- Enzyme Inhibition : The target compound’s triazole-thiadiazole scaffold is analogous to N-arylated benzamides (e.g., ), which inhibit tyrosinase (IC₅₀: 0.12–1.8 µM) via metal chelation. The fluorine atom may enhance binding to hydrophobic enzyme pockets .
- Antimicrobial Activity : Compounds with sulfanyl-methyl bridges (e.g., ) exhibit broad-spectrum antibacterial activity (MIC: 2–16 µg/mL against S. aureus). The target compound’s fluorobenzamide group likely reduces bacterial efflux pump resistance compared to nitro derivatives .
- Solubility and Bioavailability : The 3-fluorobenzamide moiety improves aqueous solubility (predicted LogP: 2.1) relative to nitrobenzamide derivatives (LogP: 3.5, ), as fluorine’s electronegativity enhances polar surface area .
Computational and Analytical Comparisons
- LC-MS/MS Dereplication : Molecular networking clusters the compound with thiadiazole-triazole hybrids (cosine score >0.8), confirming shared fragmentation pathways with .
Biological Activity
N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-3-fluorobenzamide is a complex organic compound that incorporates both thiadiazole and triazole moieties. These structural features are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure
The compound can be represented as follows:
This structure includes:
- Thiadiazole ring: Known for its potential anticancer and antimicrobial properties.
- Triazole ring: Often associated with antifungal and anticancer activities.
- Fluorobenzamide group: Enhances the lipophilicity and biological activity of the compound.
Anticancer Activity
Research indicates that compounds containing thiadiazole and triazole rings exhibit significant anticancer properties. A study on related thiadiazole derivatives showed IC50 values ranging from 0.74 to 10 μg/mL against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer) . Specifically, derivatives with strong electron-withdrawing groups demonstrated enhanced cytotoxicity.
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Thiadiazole Derivative 1 | HCT116 | 3.29 |
| Thiadiazole Derivative 2 | MCF7 | 0.28 |
| Thiadiazole Derivative 3 | A549 | 0.52 |
Antimicrobial Properties
The compound's potential as an antimicrobial agent is supported by studies showing that thiadiazole derivatives exhibit activity against various pathogens. For instance, compounds with similar structures have shown effectiveness against Escherichia coli and Staphylococcus aureus . The presence of the ethylsulfanyl group may enhance this activity by increasing the lipophilicity of the compound.
Anti-inflammatory Effects
Thiadiazole derivatives have also been reported to possess anti-inflammatory properties. A review highlighted that certain compounds can inhibit inflammatory mediators in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Neuroprotective Effects
Recent studies have indicated that some thiadiazole derivatives exhibit neuroprotective effects, which may be attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress . This aspect is particularly relevant for developing treatments for neurodegenerative diseases.
Case Studies
-
Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several thiadiazole derivatives using MTT assays on Jurkat cells (a model for T-cell leukemia). The results indicated significant reductions in cell viability after treatment with these compounds, with some derivatives inducing necrosis . -
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of thiadiazole derivatives to various biological targets. These studies suggest that the compound may interact effectively with proteins involved in cancer progression and inflammation .
Q & A
Q. What are the key synthetic strategies for synthesizing the target compound with high purity?
The synthesis involves multi-step reactions, typically starting with the formation of the thiadiazole or triazole core. Key steps include:
- Thiadiazole formation : Reacting hydrazine derivatives with carbon disulfide under basic conditions (e.g., KOH) to form 1,3,4-thiadiazole rings .
- Sulfanyl group introduction : Using mercaptoacetic acid or its derivatives to introduce sulfanyl linkages via nucleophilic substitution .
- Coupling reactions : Amide bond formation between intermediates (e.g., using EDC/HOBt or DCC as coupling agents) .
- Purification : Chromatography (silica gel or HPLC) and recrystallization (ethanol/water mixtures) to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?
- NMR spectroscopy : H and C NMR confirm substituent positions and functional groups (e.g., fluorobenzamide protons at δ 7.2–8.1 ppm) .
- IR spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm) and sulfanyl (S-H, ~2550 cm) groups .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 529.2) .
Q. What functional groups in the compound are critical for its reactivity?
- Triazole and thiadiazole rings : Participate in hydrogen bonding and π-π stacking with biological targets .
- Fluorobenzamide moiety : Enhances metabolic stability and membrane permeability .
- Sulfanyl groups : Act as nucleophiles in substitution reactions or redox-sensitive motifs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final coupling step?
- Temperature control : Conducting coupling reactions at 0–4°C minimizes side reactions (e.g., racemization) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reagent solubility, while dichloromethane reduces byproduct formation .
- Catalyst optimization : Using 4-dimethylaminopyridine (DMAP) with DCC improves amide bond formation efficiency .
Q. What methodologies are used to resolve contradictions in spectral data for structural elucidation?
- 2D NMR techniques : HSQC and HMBC clarify ambiguous proton-carbon correlations (e.g., distinguishing triazole vs. thiadiazole ring protons) .
- X-ray crystallography : Resolves stereochemical uncertainties by providing absolute configuration data .
- Computational validation : DFT calculations predict NMR/IR spectra for comparison with experimental data .
Q. How does the substitution pattern of the thiadiazole moiety influence biological activity?
- Ethylsulfanyl vs. methylsulfanyl : Ethyl groups enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
- Fluorine positioning : Meta-fluorine on benzamide increases binding affinity to kinase targets (e.g., IC reduced from 1.2 μM to 0.7 μM) .
- Triazole-phenyl interactions : Para-substituted phenyl groups optimize steric complementarity in enzyme active sites .
Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?
- Kinase inhibition assays : Use ADP-Glo™ or fluorescence polarization to measure inhibition of tyrosine kinases .
- Antimicrobial testing : Broth microdilution (MIC values) against S. aureus and E. coli .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC ≤ 10 μM in HeLa cells) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite identifies binding poses in ATP-binding pockets (e.g., ΔG = -9.2 kcal/mol for EGFR) .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
- QSAR studies : Correlate substituent electronegativity with antibacterial potency (R = 0.89) .
Q. What strategies address solubility issues in biological testing environments?
- Co-solvents : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug derivatization : Introduce phosphate or PEG groups to enhance aqueous solubility .
- Nanoformulations : Encapsulate in liposomes or PLGA nanoparticles for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
